molecular formula C14H11N3O6S3 B4537574 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzenesulfonamide

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzenesulfonamide

Cat. No. B4537574
M. Wt: 413.5 g/mol
InChI Key: PNPOBRMXGJWRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzenesulfonamide, also known as NBTS, is a chemical compound that has been extensively researched due to its potential applications in various fields. NBTS is a sulfonamide derivative that has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Sulfonylcarbamimidic Azides Synthesis

A study by PeetNorton et al. (1987) highlights the chemical versatility of sulfonyl chlorides, including o-nitrobenzenesulfonyl chloride, in producing sulfonylcarbamimidic azides through reaction with 5-aminotetrazole. This pathway led to the synthesis of compounds like [(2-nitrophenyl)-sulfonyl]carbamimidic azide and 2-amino-N-(aminoiminomethyl)benzene-sulfonamide, showcasing potential routes for synthesizing novel sulfonamide derivatives for further chemical and biological applications (PeetNorton, Sunder, Barbuch, Huber, & Bargar, 1987).

Antitumor Activity

Abbassi et al. (2014) developed N-[6-indazolyl]arylsulfonamides and N-[alkoxy-6-indazolyl]arylsulfonamides, evaluating their antiproliferative and apoptotic activities against human tumor cell lines. Their findings revealed significant antiproliferative activity, indicating the potential of sulfonamide derivatives as antitumor agents (Abbassi, Rakib, Chicha, Bouissane, Hannioui, Aiello, Gangemi, Castagnola, Rosano, & Viale, 2014).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Unfortunately, the specific mechanism of action of “N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzenesulfonamide” is not available in the literature .

properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O6S3/c1-25(20,21)9-6-7-10-12(8-9)24-14(15-10)16-26(22,23)13-5-3-2-4-11(13)17(18)19/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPOBRMXGJWRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzenesulfonamide
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